4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group, a phenylsulfonylmethyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the Phenylsulfonylmethyl Group: This step involves the sulfonylation of the pyrimidine ring using phenylsulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the Pyridinyl Group: The final step involves the coupling of the pyrimidine derivative with a pyridinyl halide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The phenylsulfonylmethyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: The pyridinyl group can participate in further cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydride).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like toluene or DMF.
Major Products Formed
Substitution Products: Amino or thio derivatives of the pyrimidine ring.
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfide derivatives.
Coupling Products: Complex heterocyclic compounds with extended conjugation.
Scientific Research Applications
4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Materials Science: It is explored for its potential use in organic electronics and as a building block for functional materials.
Mechanism of Action
The mechanism of action of 4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The phenylsulfonylmethyl group may enhance binding affinity through hydrophobic interactions, while the pyridinyl group can participate in hydrogen bonding and π-π stacking interactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-[(methylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine
- 4-Chloro-6-[(phenylsulfonyl)methyl]-2-(3-pyridinyl)pyrimidine
- 4-Bromo-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine
Uniqueness
4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine is unique due to the specific combination of substituents on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the phenylsulfonylmethyl group enhances its potential for biological activity, while the pyridinyl group provides additional sites for interaction with molecular targets .
Properties
IUPAC Name |
4-(benzenesulfonylmethyl)-6-chloro-2-pyridin-4-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c17-15-10-13(11-23(21,22)14-4-2-1-3-5-14)19-16(20-15)12-6-8-18-9-7-12/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWOBMHSFUMWGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC(=NC(=N2)C3=CC=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.